molecular formula C19H11F3N2O2S B2893838 1-[(2,5-difluorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326849-09-5

1-[(2,5-difluorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2893838
CAS RN: 1326849-09-5
M. Wt: 388.36
InChI Key: IZLJEGMHYCKICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-difluorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H11F3N2O2S and its molecular weight is 388.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure

Thieno[3,2-d]pyrimidines are synthesized through a variety of chemical reactions, highlighting their versatility in chemical synthesis. For instance, the synthesis of substituted thienopyrimidines involves the nucleophilic substitution of 3-(3-chloro-4-fluorophenyl) thieno[2, 3-d] pyrimidine-2, 4(1 H, 3 H)-dione with various aromatic amines to produce new compounds with potential antibacterial activities (More, Chandra, Nargund, & Nargund, 2013). Similarly, reactions involving thieno[2,3-d]pyrimidine compounds fused with thiazolo rings aim to produce biologically active compounds, demonstrating the chemical flexibility of these molecules (El-Gazzar, Hussein, & Aly, 2006).

Potential Biological Activities

Thieno[3,2-d]pyrimidine derivatives exhibit a range of potential biological activities. For example, certain derivatives have been synthesized with the aim of evaluating their antibacterial properties. This underscores the potential of these compounds in the development of new antibacterial agents. The diverse structural modifications possible with thieno[3,2-d]pyrimidine derivatives allow for the exploration of various biological activities, including antipyretic, anti-inflammatory, and analgesic effects (Menozzi et al., 1992).

Structural Properties and Applications

The structural investigation of thieno[3,2-d]pyrimidine derivatives reveals their complex molecular architectures, which are crucial for their potential applications in medicinal chemistry and material science. For instance, the crystal structures of certain derivatives show specific molecular conformations and intermolecular interactions, which could be fundamental in designing compounds with desired biological or physical properties (Wolska & Herold, 2000).

properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-3-(2-fluorophenyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N2O2S/c20-12-5-6-13(21)11(9-12)10-23-16-7-8-27-17(16)18(25)24(19(23)26)15-4-2-1-3-14(15)22/h1-9,17H,10H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFFERRROCNPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3C(=[N+](C2=O)CC4=C(C=CC(=C4)F)F)C=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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